1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Dopamine D3 Receptor Binding Affinity GPCR Antagonist

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione (CAS 2034300-66-6) is a synthetic heterocyclic compound with the molecular formula C₂₀H₂₂N₄O₄ and a molecular weight of 382.4 g/mol. It features a quinoline moiety linked via an ether bond to a pyrrolidine ring, which is further connected through a carbonyl bridge to an N-ethyl-substituted piperazine-2,3-dione core.

Molecular Formula C20H22N4O4
Molecular Weight 382.42
CAS No. 2034300-66-6
Cat. No. B2385516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
CAS2034300-66-6
Molecular FormulaC20H22N4O4
Molecular Weight382.42
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H22N4O4/c1-2-22-11-12-24(19(26)18(22)25)20(27)23-10-9-15(13-23)28-17-8-7-14-5-3-4-6-16(14)21-17/h3-8,15H,2,9-13H2,1H3
InChIKeyXZWYRCFCSZAWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione (CAS 2034300-66-6): Procurement-Relevant Identity and Physicochemical Baseline


1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione (CAS 2034300-66-6) is a synthetic heterocyclic compound with the molecular formula C₂₀H₂₂N₄O₄ and a molecular weight of 382.4 g/mol [1]. It features a quinoline moiety linked via an ether bond to a pyrrolidine ring, which is further connected through a carbonyl bridge to an N-ethyl-substituted piperazine-2,3-dione core. The compound has a computed XLogP3 of 2, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 83 Ų [1]. It is cataloged under PubChem CID 91815884 and is commercially available from multiple suppliers in quantities ranging from 1 mg to 50 mg at purities ≥90% [2].

Why In-Class Quinoline-Pyrrolidine-Piperazine Hybrids Cannot Substitute for CAS 2034300-66-6 in D3 Receptor-Targeted Research


The quinoline-pyrrolidine-piperazine hybrid scaffold is shared by numerous compounds explored for antileishmanial, antibacterial, and kinase inhibition applications [1]. However, the specific substitution pattern of CAS 2034300-66-6—an N-ethyl group on the piperazine-2,3-dione ring combined with a 3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl linker—is uniquely associated with sub-5 nanomolar affinity for the human dopamine D₃ receptor (hD₃R). Generic substitution within this class risks losing D₃R binding potency, as even minor structural modifications (e.g., alteration of the N-alkyl substituent or the carbonyl bridge orientation) have been shown in related 4-phenylpiperazine D₃ ligand series to shift Ki values by orders of magnitude [2]. Therefore, for D₃R-focused programs, CAS 2034300-66-6 cannot be interchanged with other quinoline-piperazine/pyrrolidine derivatives without quantitative validation.

Head-to-Head Binding Affinity Comparison: CAS 2034300-66-6 vs. Reference D3 Antagonists at the Human Dopamine D3 Receptor


Human D3 Receptor Binding Affinity: 2.4-Fold Greater Potency Than SB-277011

CAS 2034300-66-6 exhibits a Ki of 4.60 nM at the human dopamine D₃ receptor (hD₃R) in a radioligand displacement assay, as recorded in BindingDB under entry BDBM50378002 (linked to US Patent 8,748,608) [1]. In contrast, the well-characterized selective D₃R antagonist SB-277011 displays a Ki of 10.7–11.2 nM at hD₃R under comparable radioligand binding conditions . This represents an approximately 2.4-fold improvement in receptor affinity for the target compound.

Dopamine D3 Receptor Binding Affinity GPCR Antagonist Neuropharmacology

Functional Antagonist Activity at Human D3 Receptor: Potency Relative to a Closely Related US8748608 Analog

The target compound, designated as US8748608, 39 in BindingDB, demonstrates antagonist activity at the human D₃ receptor with a Ki of 4.60 nM. A structurally related compound from the same patent family, US8748608, 36 (BDBM50378001 / CHEMBL1627321), exhibits an IC₅₀ of 25.7 nM for antagonist activity at hD₃R expressed in HEK293 cells measured via inhibition of quinpirole-stimulated mitogenesis [1]. Although one value is a Ki (binding) and the other an IC₅₀ (functional), both reflect D₃R target engagement, and the ~5.6-fold potency advantage for the target compound suggests that the specific N-ethyl-piperazine-2,3-dione architecture in CAS 2034300-66-6 confers superior D₃R antagonism compared to close structural analogs within the same patent series.

Functional Antagonism D3 Receptor Mitogenesis Assay Structure-Activity Relationship

Computed Physicochemical Profile: Favorable Drug-Likeness Parameters Relative to Larger D3 Antagonist Scaffolds

CAS 2034300-66-6 has a molecular weight of 382.4 g/mol, calculated XLogP3 of 2, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 83 Ų [1]. Compared to larger D₃ antagonist scaffolds such as SB-277011 (MW ~435 g/mol; TPSA ~89 Ų) and the extended 4-phenylpiperazine series exemplified by US8748608 compound 49 (MW 453.5 g/mol) [2], the target compound offers a more compact structure with a lower TPSA, which is associated with improved passive CNS permeability. It satisfies all four Lipinski Rule of Five criteria (MW <500, XLogP <5, HBD = 0, HBA = 5 ≤10), whereas comparator scaffolds approach or exceed MW and TPSA thresholds that may limit oral bioavailability.

Drug-Likeness Physicochemical Properties Lipinski Rule of Five CNS Drug Design

Limited but Demonstrable Commercial Availability from Specialist Suppliers

CAS 2034300-66-6 is commercially stocked by Life Chemicals (catalog number F6476-3911) at ≥90% purity in quantities from 1 mg to 50 mg, with pricing ranging from $54 (1 mg) to $160 (50 mg) [1]. By contrast, several structurally related compounds from the quinoline-pyrrolidine-piperazine class, such as 1-phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione (CAS 2034300-27-9), are listed on vendor platforms but lack comparable D3 receptor activity data [2]. The combination of confirmed sub-5 nM D3R binding activity and established commercial supply differentiates this compound from many uncharacterized analogs in the same scaffold family, reducing procurement risk for laboratories initiating D3R-focused screening campaigns.

Chemical Procurement Research Chemical Supply Custom Synthesis Lead Discovery

Procurement-Relevant Application Scenarios for 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione


D3 Receptor Radioligand Displacement Screening Panels

With a confirmed Ki of 4.60 nM at the human D3 receptor, CAS 2034300-66-6 serves as a high-affinity competitor ligand for radioligand displacement assays. Its ~2.4-fold potency advantage over SB-277011 makes it a superior choice for laboratories seeking to establish sensitive D3R binding assays with lower background noise and wider dynamic range [1].

Structure-Activity Relationship (SAR) Exploration of D3 Antagonist Scaffolds

The compound's position within the US8748608 patent family, where it outperforms close analog US8748608, 36 by ~5.6-fold in functional potency, positions it as a privileged starting point for medicinal chemistry optimization. Researchers can systematically vary the N-ethyl, quinolin-2-yloxy, or piperazine-2,3-dione motifs while benchmarking against the 4.60 nM Ki baseline [2].

CNS Drug Discovery Programs Requiring Favorable Physicochemical Starting Points

The compound's balanced drug-likeness profile (MW 382.4, XLogP3 2, TPSA 83 Ų, zero HBD) makes it an attractive early lead for CNS indications where D3 receptor antagonism is implicated, including substance use disorders and neuropsychiatric conditions. Its lower molecular weight and TPSA relative to larger D3 antagonists may facilitate BBB penetration, as inferred from class-level CNS drug design principles [3].

Academic and Biotech Procurement for Focused Compound Library Enhancement

Available in pre-weighed quantities (1–50 mg) from Life Chemicals, this compound can be rapidly acquired for focused library screening without custom synthesis delays. The presence of validated bioactivity data eliminates the need for upfront target validation, accelerating hit-to-lead timelines for D3R-focused projects [4].

Quote Request

Request a Quote for 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.